[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride
Description
This compound is a stereospecific pyrrolidine derivative featuring a hydroxymethyl group at the 2-position and a trifluoromethyl (CF₃) group at the 5-position, with (2S,5R) stereochemistry. The CF₃ group enhances lipophilicity and metabolic stability, making it structurally distinct from other pyrrolidine-based molecules. Its hydrochloride salt improves solubility, which is critical for pharmaceutical applications .
Properties
IUPAC Name |
[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-1-4(3-11)10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGHWMQQRLUJS-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1CO)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of trifluoromethylated building blocks in a cycloaddition reaction. For instance, the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions can yield trifluoromethylated pyrazoles . This approach can be adapted for the synthesis of pyrrolidine derivatives by selecting suitable starting materials and optimizing reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of metal catalysts, such as copper or palladium, can enhance the yield and selectivity of the desired product. Additionally, purification steps, including crystallization and chromatography, are essential to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyrrolidine ring can lead to the formation of different substituted pyrrolidines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield trifluoromethylated aldehydes or acids, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored as a potential scaffold for developing novel therapeutics. Its structural features allow for modifications that can enhance biological activity against various targets.
- Topoisomerase Inhibition : Research indicates that derivatives of this compound may exhibit inhibitory effects on topoisomerases, which are critical enzymes involved in DNA replication and transcription. Such inhibition can lead to antibacterial and anticancer activities .
Neuropharmacology
The trifluoromethyl group is known to enhance lipophilicity, which can improve the blood-brain barrier penetration of drugs. This property makes [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride a candidate for neuropharmacological studies, particularly in the development of treatments for neurological disorders.
Agonist Activity
Preliminary studies suggest that this compound may act as a partial agonist at certain serotonin receptors (e.g., 5HT4), which are implicated in mood regulation and gastrointestinal motility . This activity could be leveraged in designing drugs for depression or gastrointestinal disorders.
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various functional groups. Recent advancements have focused on optimizing these synthetic routes to reduce the number of steps and increase yield .
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Stereochemistry : The (2S,5R) configuration is critical for enantioselective interactions, as seen in forodesine’s (2S,3S,4R,5R) stereochemistry, which is essential for PNP inhibition .
- Positional Effects : CF₃ at C5 (target compound) vs. C3 () alters steric hindrance and electronic distribution, impacting receptor binding or metabolic pathways.
2.2. Functional Group and Ring Modifications
- Piperidine Derivatives: Compounds like (S)-(1-methylpiperidin-2-yl)methanol () replace pyrrolidine with a six-membered piperidine ring, reducing ring strain but increasing conformational flexibility.
- Aromatic Additions: (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride () introduces a phenyl group, enhancing aromatic interactions but increasing molecular weight and steric bulk compared to the CF₃ group .
Biological Activity
[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol;hydrochloride (CAS Number: 2450298-37-8) is a synthetic compound characterized by its trifluoromethyl group and pyrrolidine structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₆H₁₀F₃NO
- Molecular Weight : 169.14 g/mol
- IUPAC Name : ((2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl)methanol
- Physical Form : Oil
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antibacterial properties and potential as a therapeutic agent.
Study 1: Synthesis and Characterization
A study focused on the synthesis of pyrrolidine derivatives highlighted the importance of the trifluoromethyl group in enhancing biological activity. The compound was synthesized using a solvent-free method, yielding high purity and stability . This study sets the groundwork for further exploration into the compound's biological applications.
Study 2: Antimicrobial Efficacy
In vitro studies on similar pyrrolidine derivatives indicate that modifications to the pyrrolidine ring can significantly influence antimicrobial activity. Compounds with trifluoromethyl substitutions have been noted for their enhanced interaction with bacterial enzymes, potentially leading to improved efficacy against resistant strains .
Study 3: In Vivo Efficacy
Preclinical studies have demonstrated that certain pyrrolidine derivatives exhibit favorable pharmacokinetic properties and in vivo efficacy against systemic infections in mouse models. These findings suggest that this compound could similarly possess effective therapeutic potential .
Data Table: Comparative Biological Activities of Pyrrolidine Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol hydrochloride, and how can stereochemical integrity be preserved?
- Methodology : The compound’s synthesis typically involves stereoselective strategies such as nucleophilic substitution of trifluoromethyl groups onto pyrrolidine precursors or catalytic hydrogenation of prochiral intermediates. For example, chiral catalysts like Ru-BINAP complexes can enforce (2S,5R) stereochemistry during hydrogenation steps . Post-synthesis, hydrochloride salt formation (via HCl gas in anhydrous ethanol) enhances stability and solubility .
- Key Considerations : Monitor reaction intermediates using chiral HPLC or polarimetry to confirm enantiomeric excess (>98% ee) .
Q. How can researchers verify the purity and structural identity of this compound?
- Methodology :
- Analytical Techniques : Use -NMR and -NMR to confirm the trifluoromethyl group’s presence and stereochemistry. For example, -NMR signals near -60 ppm are characteristic of CF groups in pyrrolidine derivatives .
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm ensures purity >99% .
Q. What solvent systems are recommended for solubility studies of this hydrochloride salt?
- Methodology : The hydrochloride form improves aqueous solubility (e.g., >50 mg/mL in water at 25°C). For hydrophobic assays, use DMSO (up to 100 mM stock solutions) or ethanol/water mixtures. Pre-filter solutions (0.22 µm nylon filters) to avoid particulate interference in biological assays .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodology : Computational tools (e.g., MarvinSketch, ACD/Labs) predict logP (~1.2) and pKa (~8.5 for the pyrrolidine nitrogen). The CF group increases lipophilicity and metabolic stability compared to non-fluorinated analogs, as shown in comparative studies of pyrrolidine derivatives .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the trifluoromethyl-pyrrolidine scaffold?
- Methodology :
- Analog Synthesis : Replace the CF group with Cl, Br, or methyl to assess electronic and steric effects on target binding. For example, 5-chloro analogs show reduced affinity for GABA receptors compared to CF-containing derivatives .
- Biological Assays : Use radioligand binding assays (e.g., -muscimol for GABA receptors) to quantify IC shifts. Data from similar compounds suggest CF enhances binding by 10–50x over non-fluorinated analogs .
Q. How can in vitro and in vivo models be designed to study this compound’s pharmacokinetics?
- Methodology :
- In Vitro : Microsomal stability assays (human liver microsomes, NADPH cofactor) to measure metabolic half-life. CF-containing pyrrolidines often exhibit t >60 minutes due to reduced CYP450 oxidation .
- In Vivo : Administer via intravenous (1 mg/kg) or oral (5 mg/kg) routes in rodents, followed by LC-MS/MS plasma analysis. Expect oral bioavailability <30% due to first-pass metabolism, as seen in structurally related compounds .
Q. What crystallographic data are available to support target binding hypotheses?
- Methodology : Co-crystallize the compound with target proteins (e.g., kinases or GPCRs) and solve structures via X-ray diffraction (2.0–2.5 Å resolution). For example, pyrrolidine derivatives with CF groups show hydrophobic interactions in the ATP-binding pocket of MAPK14 .
Q. How can conflicting data on solubility and metabolic stability be resolved?
- Methodology : Cross-validate results using orthogonal assays. For instance, discrepancies in aqueous solubility may arise from pH variations (e.g., HCl salt vs. free base). Use potentiometric titration (e.g., Sirius T3) to measure pH-dependent solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
